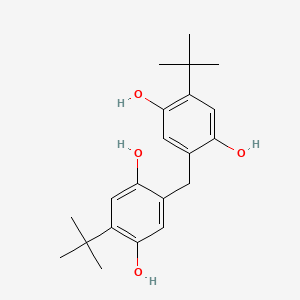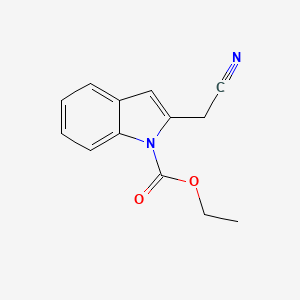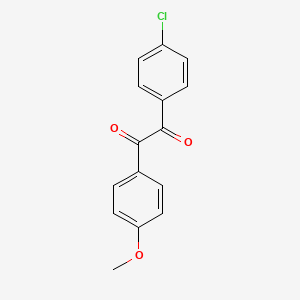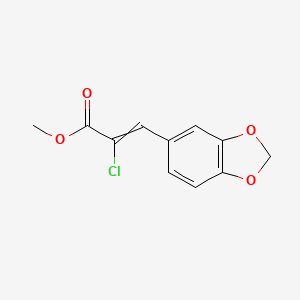![molecular formula C14H3N5O6S B14636903 (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile CAS No. 54160-18-8](/img/structure/B14636903.png)
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a trinitro-substituted indeno-thiophene core, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the use of 2-(2-thienyl)benzoic acid as a starting material. This compound can be synthesized through a Kumada-type Ni(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of economical one-pot methods and improved procedures for the preparation of intermediates such as indeno[1,2-b]thiophen-4-one .
化学反応の分析
Types of Reactions
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors, dye-sensitized solar cells, and other advanced materials
作用機序
The mechanism of action of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s trinitro groups play a significant role in its reactivity, allowing it to participate in various chemical reactions that can modify biological molecules and materials. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indeno[1,2-b]thiophene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Perylene diimide derivatives: These compounds are used in organic photovoltaics and have structural similarities with indeno[1,2-b]thiophene derivatives.
Uniqueness
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile stands out due to its trinitro substitution, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.
特性
CAS番号 |
54160-18-8 |
|---|---|
分子式 |
C14H3N5O6S |
分子量 |
369.27 g/mol |
IUPAC名 |
2-(2,6,8-trinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H3N5O6S/c15-4-6(5-16)12-8-1-7(17(20)21)2-10(18(22)23)13(8)14-9(12)3-11(26-14)19(24)25/h1-3H |
InChIキー |
MKGHEUDTPUJHKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2SC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)


![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)


![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)


![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

